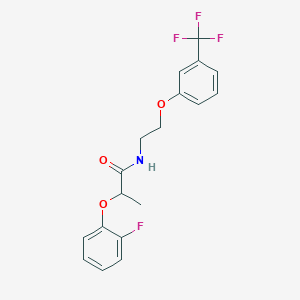![molecular formula C21H12Cl2N2O3S B2576592 7-Chloro-1-(3-chlorophényl)-6-méthyl-2-(thiazol-2-yl)-1,2-dihydrochromaène[2,3-c]pyrrole-3,9-dione CAS No. 886163-05-9](/img/no-structure.png)
7-Chloro-1-(3-chlorophényl)-6-méthyl-2-(thiazol-2-yl)-1,2-dihydrochromaène[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole rings are important in the world of chemistry due to their aromatic properties and the many reactive positions they offer for various chemical reactions .
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
While specific chemical reactions involving this exact compound are not detailed in the available literature, thiazole rings in general can undergo various types of reactions due to their aromaticity and the presence of reactive positions .Applications De Recherche Scientifique
Analyse complète de la 7-Chloro-1-(3-chlorophényl)-6-méthyl-2-(thiazol-2-yl)-1,2-dihydrochromaène[2,3-c]pyrrole-3,9-dione
Le composé en question, This compound, est une molécule complexe qui peut avoir diverses applications en recherche scientifique en raison de la présence d'un cycle thiazole. Les dérivés du thiazole sont connus pour leurs diverses activités biologiques, qui peuvent être exploitées dans différents domaines de la recherche scientifique .
Recherche sur les antioxydants : Les dérivés du thiazole présentent des propriétés antioxydantes significatives. Le composé pourrait être utilisé pour étudier les maladies liées au stress oxydatif et le développement de thérapies antioxydantes.
Développement analgésique : Des recherches ont montré que les dérivés du thiazole peuvent agir comme analgésiques . Ce composé pourrait être appliqué dans la synthèse et les tests de nouveaux médicaments contre la douleur.
Applications anti-inflammatoires : En raison des activités anti-inflammatoires des composés du thiazole , cette molécule particulière pourrait être précieuse dans la recherche de traitements pour les affections liées à l'inflammation.
Études antimicrobiennes et antifongiques : Le composant thiazole du composé suggère une utilisation potentielle dans le développement d'agents antimicrobiens et antifongiques, car les thiazoles ont été efficaces dans ces domaines .
Recherche antivirale : Les dérivés du thiazole ont été utilisés dans le développement de médicaments antiviraux . Ce composé pourrait contribuer à l'étude de nouveaux traitements contre les infections virales.
Propriétés diurétiques : Le cycle thiazole du composé peut offrir des propriétés diurétiques, le rendant utile dans l'étude des médicaments qui favorisent la diurèse .
Recherche anticonvulsivante : Les dérivés du thiazole se sont avérés prometteurs comme anticonvulsivants . Ce composé pourrait être exploré pour son potentiel dans la recherche sur le traitement de l'épilepsie.
Études neuroprotectrices : Étant donné les capacités neuroprotectrices de certains dérivés du thiazole , ce composé pourrait être étudié pour ses avantages potentiels dans les maladies neurodégénératives.
Chacune de ces applications représente un domaine d'étude unique où le composé pourrait avoir des implications significatives. Des recherches et des expérimentations supplémentaires seraient nécessaires pour comprendre et exploiter pleinement le potentiel de ce composé dans ces domaines. La polyvalence du cycle thiazole en tant qu'unité isolée contribue au développement de divers médicaments et agents biologiquement actifs, ce qui en fait une cible précieuse pour la recherche en chimie médicinale .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can affect the activity of enzymes involved in oxidative stress responses . Additionally, the compound’s interaction with proteins such as cytochrome P450 enzymes can lead to modifications in metabolic pathways .
Cellular Effects
The effects of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes related to cell survival and proliferation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione vary with dosage. At low doses, the compound has been observed to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can exhibit toxic effects, including cell death and organ damage . These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it can influence the synthesis and degradation of key biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Its distribution is influenced by factors such as its lipophilicity and the presence of specific binding sites on cellular proteins .
Subcellular Localization
The subcellular localization of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is critical for its activity and function. The compound is primarily localized in the mitochondria and nucleus, where it can interact with key biomolecules involved in energy production and gene regulation . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity by directing it to specific subcellular compartments .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the synthesis of the chromene ring system, followed by the introduction of the thiazole and pyrrole rings, and finally the chlorination of the phenyl ring.", "Starting Materials": [ "2-hydroxyacetophenone", "3-chlorobenzaldehyde", "methylamine", "thiourea", "malonic acid", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "chlorine" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-2-oxo-2H-chromene-3-carbaldehyde by reacting 2-hydroxyacetophenone with 3-chlorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Synthesis of 7-chloro-4-methyl-2-oxo-2H-chromene-3-carbaldehyde by reacting the product from step 1 with phosphorus oxychloride.", "Step 3: Synthesis of 7-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid by hydrolyzing the product from step 2 with sodium hydroxide.", "Step 4: Synthesis of 7-chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromene-3-carboxylic acid by reacting the product from step 3 with thiourea and methylamine in the presence of acetic anhydride.", "Step 5: Synthesis of 7-chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione by reacting the product from step 4 with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride.", "Step 6: Chlorination of the phenyl ring using chlorine in the presence of a catalyst such as iron(III) chloride to obtain the final product." ] } | |
Numéro CAS |
886163-05-9 |
Formule moléculaire |
C21H12Cl2N2O3S |
Poids moléculaire |
443.3 |
Nom IUPAC |
7-chloro-1-(3-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H12Cl2N2O3S/c1-10-7-15-13(9-14(10)23)18(26)16-17(11-3-2-4-12(22)8-11)25(20(27)19(16)28-15)21-24-5-6-29-21/h2-9,17H,1H3 |
Clé InChI |
VSOJBSCXKKZVPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NC=CS5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2576510.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)

![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)
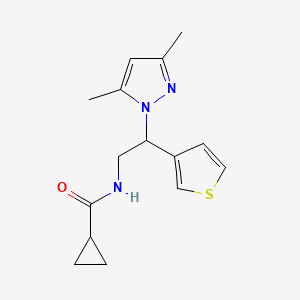
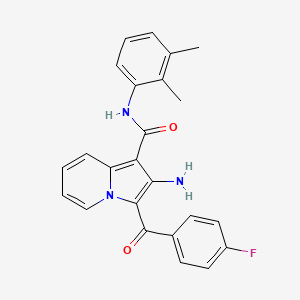
![3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide](/img/structure/B2576516.png)
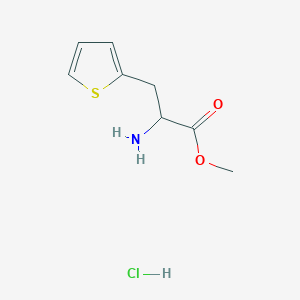

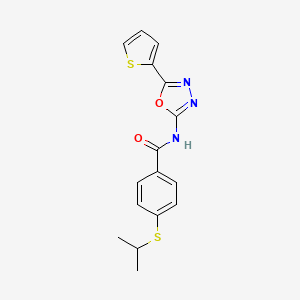
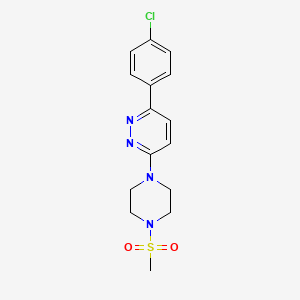
![2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE](/img/structure/B2576530.png)
